oxalic acid;N-[3-(2,4,6-trichlorophenoxy)propyl]butan-1-amine
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Overview
Description
Oxalic acid;N-[3-(2,4,6-trichlorophenoxy)propyl]butan-1-amine is a compound with significant interest in various scientific fields. This compound is known for its unique chemical structure, which includes an oxalic acid moiety and a trichlorophenoxypropyl group attached to a butan-1-amine. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;N-[3-(2,4,6-trichlorophenoxy)propyl]butan-1-amine typically involves multiple steps. One common method includes the reaction of 2,4,6-trichlorophenol with 3-chloropropylamine to form N-[3-(2,4,6-trichlorophenoxy)propyl]amine. This intermediate is then reacted with butan-1-amine in the presence of oxalic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;N-[3-(2,4,6-trichlorophenoxy)propyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trichlorophenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Oxalic acid;N-[3-(2,4,6-trichlorophenoxy)propyl]butan-1-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of oxalic acid;N-[3-(2,4,6-trichlorophenoxy)propyl]butan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The trichlorophenoxy group is particularly important for its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-[2-(2,4,6-Trichlorophenoxy)ethyl]propylamine: Similar structure but with an ethyl group instead of a propyl group.
Bis(2,4,6-trichlorophenyl) oxalate: Contains two trichlorophenyl groups attached to oxalic acid.
Uniqueness
Oxalic acid;N-[3-(2,4,6-trichlorophenoxy)propyl]butan-1-amine is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
oxalic acid;N-[3-(2,4,6-trichlorophenoxy)propyl]butan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl3NO.C2H2O4/c1-2-3-5-17-6-4-7-18-13-11(15)8-10(14)9-12(13)16;3-1(4)2(5)6/h8-9,17H,2-7H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJVKTTWRFEUIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=C(C=C(C=C1Cl)Cl)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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